molecular formula C16H17NO4S2 B3131712 N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine CAS No. 357308-10-2

N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine

Cat. No.: B3131712
CAS No.: 357308-10-2
M. Wt: 351.4 g/mol
InChI Key: VIFVZVZVLRODGB-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine is a synthetic glycine derivative designed for research applications. This compound features a sulfonamide glycine core structure, a motif present in molecules studied for their potential to modulate key biological signaling pathways. Structurally related sulfonyl glycine compounds have been investigated as inhibitors of protein-protein interactions, such as the calcineurin (CN)-NFATc signaling axis, which is a critical regulator of immune response and cancer progression . Researchers can leverage this compound as a chemical tool to explore novel immunosuppressant strategies or to study pathways involved in oncogenesis, particularly in aggressive cancers like triple-negative breast cancer, where related compounds have shown tumor suppressor activity in models . The molecular structure incorporates methyl and methylsulfanyl substituents, which can influence the compound's electronic properties, lipophilicity, and overall bioavailability, making it a valuable intermediate for further structure-activity relationship (SAR) studies in medicinal chemistry. As a research chemical, it is essential for screening compound libraries aimed at discovering new therapeutic agents. Handling should adhere to strict laboratory safety protocols. Refer to the Safety Data Sheet for comprehensive hazard and handling information. Specific hazard statements for similar compounds include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-12-3-5-13(6-4-12)17(11-16(18)19)23(20,21)15-9-7-14(22-2)8-10-15/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFVZVZVLRODGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylphenylamine and 4-(methylsulfanyl)benzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 4-methylphenylamine is reacted with 4-(methylsulfanyl)benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine would depend on its specific application. In medicinal chemistry, it might act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the enzyme or protein it interacts with.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Biological Activity/Notes Reference
This compound (Target) C₁₆H₁₇NO₄S 319.38 4-methylphenyl, 4-(methylsulfanyl)phenyl sulfonyl Not explicitly reported; structural analysis
N-(3-Chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide C₂₃H₂₃ClN₂O₃S₂ 475.02 Chloro substituent, amide backbone Higher molecular weight; potential enhanced receptor binding due to Cl
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Not provided 2,3-dichlorophenyl Increased lipophilicity; possible enhanced bioactivity
N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine C₁₅H₁₅ClNO₆S 380.80 4-chlorophenyl, 3,4-dimethoxyphenyl sulfonyl Electron-donating methoxy groups; altered solubility
N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine C₂₀H₁₇NO₅S 383.42 Phenoxyphenyl, phenyl sulfonyl Ether linkage; potential pharmacokinetic differences
N-(p-acetamidobenzenesulfonyl)-glycine C₁₀H₁₂N₂O₅S 272.28 Acetamide group Hydrogen bonding capacity; structural simplicity

Key Differences and Implications

Substituent Effects: Chlorine vs. Methyl/Methylsulfanyl: Chlorinated analogs (e.g., ) exhibit higher molecular weights and increased lipophilicity, which may enhance membrane permeability and target binding in hydrophobic pockets. In contrast, the methylsulfanyl group in the target compound introduces moderate hydrophobicity without halogen-related toxicity risks . Methoxy Groups: The 3,4-dimethoxyphenyl substituent in improves solubility due to oxygen’s polarity but may reduce blood-brain barrier penetration compared to non-polar groups.

Backbone Modifications: Amide vs. Amides are generally more resistant to hydrolysis than esters or acids .

Biological Activity

Overview

N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine, an organic compound classified as a sulfonyl glycine derivative, exhibits significant biological activity that has garnered interest in medicinal chemistry. Its unique structural properties contribute to its potential applications in various fields, including pharmaceuticals and biochemistry.

Chemical Structure and Properties

  • IUPAC Name : 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetic acid
  • Molecular Formula : C16H17NO4S2
  • CAS Number : 357308-10-2

This compound features both a sulfonyl group and a glycine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It is hypothesized to act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and inhibiting catalytic activity. The exact molecular targets remain under investigation, but potential pathways include:

  • Enzyme Inhibition : Interference with metabolic pathways through inhibition of specific enzymes.
  • Receptor Modulation : Possible interaction with various receptors that may lead to altered cellular responses.

In Vitro Studies

Recent studies have evaluated the compound's effects on various cell lines, demonstrating its potential as an anti-inflammatory and anticancer agent. Specific findings include:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in activated macrophages.
  • Antitumor Activity : In vitro assays demonstrated cytotoxic effects against several cancer cell lines, indicating potential for use in cancer therapy.

Case Studies

  • Anti-inflammatory Activity :
    • A study involving activated chondrocytes indicated that this compound effectively reduced pro-inflammatory cytokine production, suggesting its utility in treating conditions like osteoarthritis.
  • Anticancer Properties :
    • Research conducted on malignant pleural mesothelioma cells showed that the compound inhibited cell proliferation and induced apoptosis, highlighting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
This compoundAnti-inflammatory, Anticancer
N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}alanineLimited studies; potential enzyme inhibition
N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}valineSimilar activity profile; less potency than glycine derivative

Q & A

Q. What analytical methods detect and quantify degradation products?

  • Techniques :
  • Stability-Indicating HPLC : Monitor hydrolytic degradation (e.g., sulfonic acid by-products) under accelerated conditions (40°C/75% RH) .
  • Mass Spectrometry Imaging (MSI) : Localizes degradation in biological matrices (e.g., plasma or tissue sections) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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